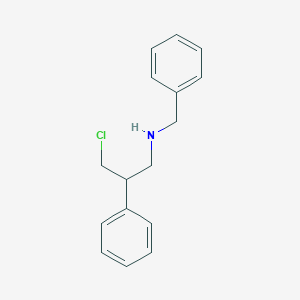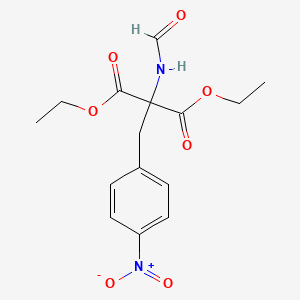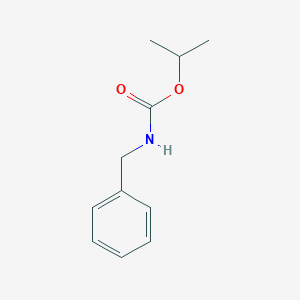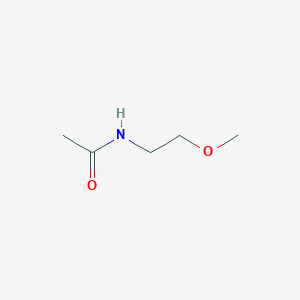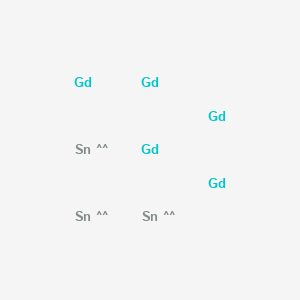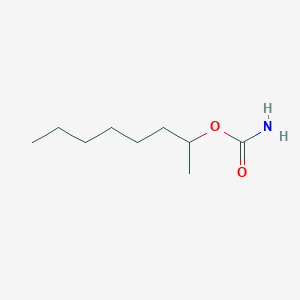![molecular formula C19H22Cl2N4O2 B14726941 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-71-9](/img/structure/B14726941.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two urea groups linked to a central methanediyldibenzene core, with each urea group further substituted with a 2-chloroethyl moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of methanediyldibenzene with 3-(2-chloroethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product.
化学反应分析
Types of Reactions
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
科学研究应用
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its interaction with molecular targets such as enzymes or receptors. The compound’s urea groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The 2-chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites on biomolecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] can be compared with other similar compounds, such as:
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-phenylthiourea]: This compound has thiourea groups instead of urea groups, which can lead to different chemical reactivity and biological activity.
1,1’-(Butane-1,4-diyl)bis[3-(2-chloroethyl)urea]: This compound has a butane linker instead of a methanediyldibenzene core, which can affect its overall structure and properties.
The uniqueness of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
属性
CAS 编号 |
13908-71-9 |
|---|---|
分子式 |
C19H22Cl2N4O2 |
分子量 |
409.3 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C19H22Cl2N4O2/c20-9-11-22-18(26)24-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)25-19(27)23-12-10-21/h1-8H,9-13H2,(H2,22,24,26)(H2,23,25,27) |
InChI 键 |
NPAPTMFFWIVXJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)NCCCl)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

